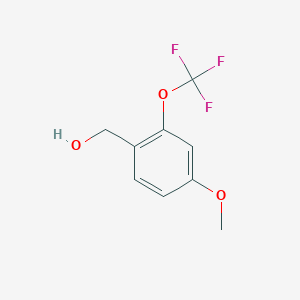

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

Übersicht

Beschreibung

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C9H9F3O3 . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation using 4-(trifluoromethoxy)benzyl bromide as a starting material . The reaction is catalyzed by aluminum chloride and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide

Major Products Formed:

Oxidation: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde or 4-Methoxy-2-(trifluoromethoxy)benzoic acid.

Reduction: 4-Methoxy-2-(trifluoromethoxy)benzyl ether.

Substitution: Various substituted benzyl alcohol derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Neuroprotective Effects :

- Research indicates that 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol exhibits protective properties on the blood-brain barrier during cerebral ischemia. In a study involving rats, the compound significantly reduced the infarct rate and improved neurologic scores after ischemic injury by modulating nitric oxide synthase pathways and enhancing tight junction protein expression (claudin-5 and occludin) .

-

Antimicrobial Activity :

- The trifluoromethoxy group in the compound enhances its bioactivity, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against various bacterial strains, potentially leading to novel treatments for infections resistant to conventional antibiotics.

- Pharmacological Research :

Material Science Applications

-

Synthesis of Functional Materials :

- The compound serves as a precursor in synthesizing advanced materials, including polymers and coatings that require specific chemical functionalities. Its trifluoromethoxy group imparts unique properties such as increased hydrophobicity and thermal stability.

-

Fluorinated Compounds Development :

- The incorporation of trifluoromethyl groups into organic molecules is known to enhance their chemical stability and bioavailability. This property is harnessed in the development of agrochemicals and pharmaceuticals, where stability under various conditions is crucial.

Data Tables

Case Studies

-

Neuroprotection Study :

- A detailed investigation into the protective effects of this compound on the blood-brain barrier involved a rat model subjected to middle cerebral artery occlusion (MCAO). The results highlighted significant decreases in brain infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management .

-

Antimicrobial Efficacy :

- In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against Staphylococcus aureus and Escherichia coli, indicating its viability as a lead compound in antibiotic development.

-

Material Development Research :

- Recent research focused on synthesizing fluorinated polymers using this compound as a building block, showcasing its utility in creating materials with enhanced barrier properties and chemical resistance.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, leading to improved bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethoxy)benzyl alcohol

- 4-(Trifluoromethyl)benzyl alcohol

- 4-Methoxybenzyl alcohol

Comparison: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. The trifluoromethoxy group also enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in drug discovery and development .

Biologische Aktivität

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, with the chemical formula C10H10F3O3 and CAS number 886502-52-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O3 |

| Molecular Weight | 232.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 886502-52-9 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach includes:

-

Starting Materials :

- 4-Methoxybenzaldehyde

- Trifluoromethylating agents (e.g., trifluoromethyl iodide)

-

Reagents and Conditions :

- Reactions are often performed in polar solvents at elevated temperatures to facilitate the trifluoromethylation process.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's ability to interact with microbial cell membranes.

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary research has explored the anticancer potential of this compound. In cell line studies, it has been reported to induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy

- A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- In a controlled experiment, human macrophage cell lines were treated with varying concentrations of the compound.

- A dose-dependent reduction in TNF-alpha levels was observed, supporting its role in modulating inflammatory responses.

-

Anticancer Activity Assessment

- The compound was tested on breast cancer cell lines (MCF-7).

- The results showed a significant decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Eigenschaften

IUPAC Name |

[4-methoxy-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDKYNYQDSSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590662 | |

| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-52-9 | |

| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.